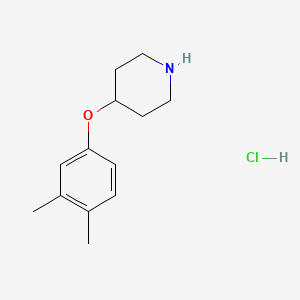

4-(3,4-Dimethylphenoxy)piperidine hydrochloride

Description

4-(3,4-Dimethylphenoxy)piperidine hydrochloride is a piperidine derivative featuring a 3,4-dimethylphenoxy substituent.

Properties

IUPAC Name |

4-(3,4-dimethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10-3-4-13(9-11(10)2)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXXPGOMGALPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenoxy)piperidine hydrochloride typically involves the reaction of 3,4-dimethylphenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide as a base in an aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(3,4-Dimethylphenoxy)piperidine hydrochloride serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the formation of diverse derivatives that can be utilized in further research .

Biology

The compound has been employed in biological studies to explore receptor binding and enzyme inhibition. Its interaction with specific molecular targets allows researchers to investigate its pharmacological properties. Notably, it has shown potential as a modulator of opioid receptors, which are crucial in pain management and gastrointestinal functions .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing various chemical intermediates that find use in pharmaceuticals and agrochemicals .

The biological activity of this compound has been linked to its effects on opioid receptors. For instance:

- Postoperative Gastrointestinal Recovery : A related compound demonstrated improved gastrointestinal recovery times post-surgery when administered as a mu receptor antagonist. This suggests that this compound may offer similar benefits .

- Opioid-Induced Constipation : Research indicates that compounds with similar structures effectively counteract opioid-induced constipation without diminishing analgesic efficacy .

Toxicology and Safety Profile

Preliminary toxicological assessments suggest that compounds within this class exhibit low toxicity profiles at therapeutic doses. Studies on related analogs have shown no mortality at doses significantly higher than expected therapeutic levels; however, comprehensive safety data for this compound is still needed .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Study on Opioid Receptor Modulation : A clinical trial involving related compounds demonstrated their efficacy in improving postoperative recovery times by acting on mu receptors .

- Research on Antiviral Properties : The compound's structural modifications have been explored to enhance its antiviral activity against HIV-1 strains by targeting specific binding pockets .

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

- Substituent Effects: Electron-Donating Groups: The 3,4-dimethylphenoxy group in the target compound enhances lipophilicity compared to electron-withdrawing groups (e.g., Cl in 4-(3,4-dichlorophenoxy)piperidine HCl or CF₃ in 4-[3-(trifluoromethyl)phenoxy]piperidine HCl ). Halogen vs.

- Ring Size and Conformation: Replacing piperidine (6-membered) with pyrrolidine (5-membered, as in 3-(3,4-dimethylphenoxy)pyrrolidine HCl ) reduces ring flexibility, which can affect binding affinity to targets like GPCRs or transporters.

Functional Group Additions :

- Compounds like 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl incorporate heterocycles (triazole), introducing hydrogen-bonding sites that enhance target selectivity.

Biological Activity

4-(3,4-Dimethylphenoxy)piperidine hydrochloride is a synthetic compound that has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The compound is synthesized through the nucleophilic substitution reaction of 3,4-dimethylphenol with piperidine, typically in the presence of a base like sodium hydroxide. The final product is obtained by treating the resulting compound with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. This binding modulates their activity, leading to various biological effects. The detailed mechanisms include:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular processes .

Biological Activity Overview

The compound exhibits a range of biological activities that are summarized in the following table:

Case Studies and Research Findings

- Antidepressant Activity : A study demonstrated that this compound could significantly increase serotonin levels in animal models, suggesting potential use as an antidepressant.

- Anti-inflammatory Effects : In vitro studies indicated that the compound effectively inhibited IL-1β release in macrophages stimulated by lipopolysaccharides (LPS) and ATP, highlighting its role in modulating inflammatory responses .

- Antimicrobial Properties : Research has shown that this compound possesses significant antibacterial activity against strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to standard treatments .

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-(2,5-Dimethylphenoxy)piperidine | Different dimethyl positioning | Lower receptor affinity |

| 4-(2,3-Dimethylphenoxy)piperidine | Similar but distinct substitutions | Reduced anti-inflammatory effects |

This comparison indicates that the specific substitution pattern on the phenoxy ring significantly influences both chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.